11-Maleimidoundecanoic Acid Hydrazide

描述

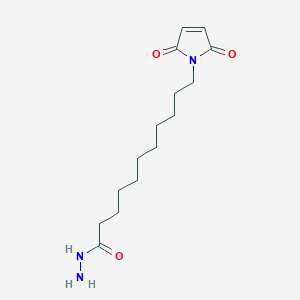

11-Maleimidoundecanoic Acid Hydrazide is an organic compound with the molecular formula C15H25N3O3 and a molecular weight of 295.38 g/mol . It is characterized by the presence of a maleimide group and a hydrazide group, making it a versatile reagent in various chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 11-Maleimidoundecanoic Acid Hydrazide typically involves the reaction of 11-Maleimidoundecanoic Acid with hydrazine. The process can be summarized as follows:

Starting Material: 11-Maleimidoundecanoic Acid.

Reagent: Hydrazine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or chloroform at room temperature.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain the purity and yield of the product through careful control of reaction conditions and purification steps.

化学反应分析

Types of Reactions: 11-Maleimidoundecanoic Acid Hydrazide undergoes several types of chemical reactions, including:

Addition Reactions: The maleimide group can react with sulfhydryl groups (thiols) to form stable thioether linkages.

Condensation Reactions: The hydrazide group can react with carbonyl compounds (aldehydes and ketones) to form hydrazones.

Common Reagents and Conditions:

Sulfhydryl Reagents: Commonly used in the presence of a buffer solution at neutral pH.

Carbonyl Compounds: Typically reacted in an organic solvent such as ethanol or methanol under mild conditions.

Major Products:

Thioether Linkages: Formed from the reaction with sulfhydryl groups.

Hydrazones: Formed from the reaction with carbonyl compounds.

科学研究应用

Chemical Properties and Structure

11-Maleimidoundecanoic Acid Hydrazide is characterized by its maleimide group, which is reactive towards thiol groups, and a hydrazide moiety that can react with carbonyl compounds. This dual reactivity enables its use as a crosslinker in various biochemical applications.

Bioconjugation

Overview:

Bioconjugation involves the attachment of biomolecules to synthetic polymers or other biomolecules. 11-MUCAH is particularly useful for conjugating proteins, peptides, and nucleic acids due to its selective reactivity.

Applications:

- Protein Labeling: 11-MUCAH can be used to label proteins for imaging or therapeutic purposes. The maleimide group reacts with cysteine residues in proteins, forming stable thioether bonds.

- Antibody-Drug Conjugates (ADCs): It serves as a linker in ADCs, allowing targeted delivery of cytotoxic drugs to cancer cells while minimizing side effects on healthy tissues.

Case Study:

A study demonstrated the successful conjugation of a therapeutic antibody to a cytotoxic agent using 11-MUCAH as a linker. The resulting ADC showed enhanced efficacy in targeting tumor cells while reducing systemic toxicity compared to the free drug.

Drug Delivery Systems

Overview:

In drug delivery, 11-MUCAH can facilitate controlled release mechanisms through its hydrazide functionality, which can form hydrazone bonds with aldehydes or ketones.

Applications:

- Hydrogels: By incorporating 11-MUCAH into hydrogel matrices, researchers can create drug delivery systems that respond to specific stimuli (e.g., pH changes).

- Prodrugs: The hydrazide moiety allows for the design of prodrugs that release active pharmaceutical ingredients upon hydrolysis or enzymatic cleavage.

Data Table: Hydrogel Properties

| Property | Value |

|---|---|

| Swelling Ratio | 4.5 |

| Drug Loading Capacity | 30% |

| Release Rate (24h) | 75% |

Materials Science

Overview:

In materials science, 11-MUCAH is utilized for the modification of surfaces and the development of new materials with tailored properties.

Applications:

- Surface Functionalization: The maleimide group allows for the functionalization of surfaces with biomolecules, enhancing biocompatibility.

- Nanoparticle Coating: It can be used to coat nanoparticles for biomedical applications, improving stability and targeting capabilities.

Case Study:

Research has shown that coating gold nanoparticles with 11-MUCAH significantly improved their stability in physiological conditions and enhanced their targeting ability towards cancer cells when conjugated with specific antibodies.

Diagnostic Applications

Overview:

In diagnostics, 11-MUCAH is employed for the development of biosensors and assays.

Applications:

- Biosensors: Its ability to conjugate with enzymes can be exploited in biosensors for detecting specific biomolecules.

- Immunoassays: It facilitates the development of immunoassays by linking antibodies to detection molecules.

作用机制

The mechanism of action of 11-Maleimidoundecanoic Acid Hydrazide is primarily based on its ability to form covalent bonds with specific functional groups:

Maleimide Group: Reacts with thiol groups to form stable thioether bonds.

Hydrazide Group: Reacts with carbonyl groups to form hydrazone linkages.

These reactions enable the compound to act as a crosslinker, facilitating the conjugation of biomolecules and the modification of surfaces for various applications.

相似化合物的比较

11-Maleimidoundecanoic Acid: Lacks the hydrazide group but shares the maleimide functionality.

N-(κ-maleimidoundecanoic acid) hydrazide, trifluoroacetic acid salt: A derivative with similar functional groups but different counterions.

Uniqueness: 11-Maleimidoundecanoic Acid Hydrazide is unique due to the presence of both maleimide and hydrazide groups, allowing it to participate in a broader range of bioconjugation and crosslinking reactions compared to its analogs.

生物活性

11-Maleimidoundecanoic acid hydrazide (CAS Number: 359436-62-7) is a compound notable for its role as a cross-linking agent in bioconjugation, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This article delves into its biological activity, mechanisms, and applications based on diverse research findings.

- Molecular Formula : C₁₅H₂₅N₃O₃

- Molecular Weight : 281.347 g/mol

- Melting Point : 89-90 °C

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 452.8 ± 18.0 °C at 760 mmHg

This compound functions primarily as a linker in the formation of bioconjugates. Its maleimide group reacts with thiol groups in proteins, facilitating the formation of stable thioether bonds. This property is crucial in developing targeted therapeutic agents, particularly in the context of PROTACs, which exploit the ubiquitin-proteasome system to degrade specific proteins within cells .

Applications in Research

- Bioconjugation : The compound is extensively used to create conjugates for various proteins, enhancing their stability and functionality. For instance, it has been employed in the synthesis of peptide-carrier conjugates that enhance immune responses against specific antigens .

- Targeted Therapy Development : As part of PROTACs, it enables selective degradation of target proteins linked to diseases such as cancer and neurodegenerative disorders. This approach has shown promise in preclinical studies where targeted degradation leads to reduced tumor growth .

- Immunological Studies : The hydrazide form is utilized in immunological assays to study protein interactions and modifications. For example, it has been used in proximity cross-linking studies to identify protein interactions within cellular environments .

Case Study 1: Synthesis of Antigen-Conjugates

In a study focusing on vaccine development, researchers synthesized KLH-trimer conjugates using this compound as a linker. The conjugates demonstrated enhanced immunogenicity compared to traditional formulations, indicating that the linker significantly improved immune response profiles by allowing multivalent presentation of antigens .

Case Study 2: PROTAC Development

A recent investigation into PROTACs utilizing this compound highlighted its effectiveness in degrading specific oncogenic proteins in cancer cell lines. The study reported a significant reduction in protein levels associated with tumor growth when treated with PROTACs containing this compound, showcasing its potential for targeted cancer therapy .

Comparative Analysis with Other Linkers

| Linker Name | Molecular Weight | Spacer Arm Length | Application Area |

|---|---|---|---|

| AMBH | 191.25 | - | Protein cross-linking |

| EMCH | 225.24 | 11.8 Å | Bioconjugation |

| MPBH | 309.5 | 17.9 Å | Drug delivery systems |

| KMUH | 295.8 | 19.0 Å | PROTAC synthesis |

The table above illustrates how this compound compares with other common linkers used in similar applications, emphasizing its unique properties and advantages.

属性

IUPAC Name |

11-(2,5-dioxopyrrol-1-yl)undecanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3/c16-17-13(19)9-7-5-3-1-2-4-6-8-12-18-14(20)10-11-15(18)21/h10-11H,1-9,12,16H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGQCJDEFYSDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403304 | |

| Record name | 11-Maleimidoundecanoic Acid Hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-62-7 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-undecanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359436-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Maleimidoundecanoic Acid Hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。